molecular formula C18H16ClN5O3 B14872439 5-amino-1-(2-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(2-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14872439
M. Wt: 385.8 g/mol
InChI Key: CQIGEEFVTPOYRD-UHFFFAOYSA-N
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Description

5-amino-1-(2-chlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structure, which includes a triazole ring, a chlorobenzyl group, and a dihydrobenzo[b][1,4]dioxin moiety

Preparation Methods

The synthesis of 5-amino-1-(2-chlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as to reduce the number of side reactions.

Chemical Reactions Analysis

5-amino-1-(2-chlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-1-(2-chlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound is known to act as an immunomodulator, influencing the immune response by targeting specific pathways and receptors. It may also inhibit certain enzymes or proteins involved in disease progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives and dihydrobenzo[b][1,4]dioxin-containing molecules. Compared to these compounds, 5-amino-1-(2-chlorobenzyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C18H16ClN5O3

Molecular Weight

385.8 g/mol

IUPAC Name

5-amino-1-[(2-chlorophenyl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxamide

InChI

InChI=1S/C18H16ClN5O3/c19-13-4-2-1-3-11(13)10-24-17(20)16(22-23-24)18(25)21-12-5-6-14-15(9-12)27-8-7-26-14/h1-6,9H,7-8,10,20H2,(H,21,25)

InChI Key

CQIGEEFVTPOYRD-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N(N=N3)CC4=CC=CC=C4Cl)N

Origin of Product

United States

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